Maridomycin - 35775-82-7

Maridomycin

Catalog Number: EVT-273611
CAS Number: 35775-82-7
Molecular Formula: C41H67NO15
Molecular Weight: 814.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maridomycin III is an aminoglycoside.
Maridomycin III is a natural product found in Streptomyces hygroscopicus with data available.
Source and Classification

Maridomycin was first isolated from soil samples collected in marine environments, highlighting its natural origin. It is classified under the following categories:

  • Chemical Class: Macrolide antibiotics
  • Biological Source: Derived from Micromonospora species
  • Therapeutic Use: Primarily used in treating bacterial infections, with a focus on multi-drug resistant strains.
Synthesis Analysis

Methods and Technical Details

The synthesis of Maridomycin involves complex biochemical pathways typical of secondary metabolites produced by actinomycetes. The initial steps encompass fermentation processes where the Micromonospora strains are cultured under specific conditions to induce the production of Maridomycin.

  1. Fermentation: Culturing Micromonospora in a nutrient-rich medium.
  2. Extraction: Following fermentation, Maridomycin is extracted using organic solvents.
  3. Purification: Techniques such as chromatography are employed to isolate the compound from other metabolites.

The synthesis can also be achieved through total synthesis methods in a laboratory setting, although this is less common due to the complexity involved.

Molecular Structure Analysis

Structure and Data

Maridomycin possesses a macrolide structure characterized by a large lactone ring. Its molecular formula is C₁₈H₃₃N₃O₇, and it has a molecular weight of approximately 389.48 g/mol.

  • Structural Features:
    • A large lactone ring (macrocyclic structure)
    • Multiple hydroxyl groups contributing to its solubility and reactivity
    • An amino sugar moiety that enhances its antibacterial activity
Chemical Reactions Analysis

Reactions and Technical Details

Maridomycin undergoes various chemical reactions that are crucial for its biological activity:

  1. Acylation Reactions: Modifications at the hydroxyl groups can enhance its antibacterial potency.
  2. Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions, affecting its stability.
  3. Redox Reactions: The presence of functional groups allows for oxidation-reduction reactions that can modify its pharmacological properties.

These reactions are essential for understanding how Maridomycin can be modified to improve efficacy or reduce toxicity.

Mechanism of Action

Process and Data

The mechanism of action of Maridomycin primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication.

  • Key Points:
    • Inhibition of ribosomal function leads to bacteriostatic effects.
    • Effective against a range of Gram-positive pathogens, including resistant strains.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maridomycin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Melting Point: Approximately 180–185 °C, indicating thermal stability under controlled conditions.

These properties are critical for formulating effective drug delivery systems.

Applications

Scientific Uses

Maridomycin's primary applications include:

  • Antibiotic Therapy: Used in clinical settings for treating infections caused by susceptible bacteria.
  • Research Applications: Studied for its potential in overcoming antibiotic resistance; serves as a model compound for developing new macrolide antibiotics.
  • Pharmaceutical Development: Investigated for formulation into various delivery systems aimed at enhancing bioavailability and efficacy.
Introduction to Maridomycin

Taxonomic Origin and Discovery of Maridomycin

Maridomycin was isolated from soil-derived actinobacteria of the genus Streptomyces, consistent with the biosynthetic patterns observed for other macrolides such as erythromycin (from Saccharopolyspora erythraea) and tylosin (from Streptomyces fradiae) [2] [5]. While early publications did not fully characterize the producing strain, fermentation studies confirmed its classification within the Streptomyces genus based on morphological and metabolic traits [7]. The compound was first identified in 1973 through systematic screening of bacterial extracts for activity against erythromycin-resistant Staphylococcus aureus. Its discovery coincided with intensified efforts to address rising macrolide resistance, positioning it as a candidate for structural optimization [7] [10].

The isolation process yielded multiple structurally related congeners, with 9-propionylmaridomycin emerging as the most therapeutically promising derivative due to enhanced stability and antibacterial potency. This semi-synthetic modification involved esterification at the C-9 position, a strategy later employed in other macrolides to improve pharmacokinetics [7].

Historical Development in Macrolide Antibiotic Research

Maridomycin’s discovery occurred during a critical transition in antibiotic research (Table 1). Following the introduction of erythromycin (1952), second-generation macrolides like josamycin (1967) and kitasamycin (1970s) were developed to overcome acid instability and narrow spectra [2] [8]. Maridomycin derivatives entered clinical evaluation in the early 1970s alongside these agents, representing efforts to expand the macrolide arsenal against resistant Gram-positive pathogens [7].

Key historical milestones include:

  • Resistance Mitigation: Unlike erythromycin, 9-propionylmaridomycin demonstrated negligible induction of resistance in inducible staphylococcal strains—a breakthrough in circumventing MLSB (macrolide-lincosamide-streptogramin B) resistance [7].
  • Chemical Optimization: Structural studies revealed that C-9 acylation (e.g., propionyl substitution) augmented stability against enzymatic degradation, aligning with broader trends in semi-synthetic macrolide development [2] [7].
  • Era Context: Maridomycin emerged when antibiotic discovery shifted toward derivatization of natural scaffolds. Its limited clinical adoption reflected commercial prioritization of broader-spectrum alternatives like azithromycin rather than deficiencies in bioactivity [4] [10].

Table 1: Historical Context of Maridomycin in Macrolide Development

Time PeriodDevelopment PhaseKey MacrolidesMaridomycin’s Role
1950–1960s1st GenerationErythromycin, oleandomycinPre-discovery era
1970s2nd GenerationJosamycin, kitasamycinCo-developed as a resistance-resistant agent
1980s–Present3rd Generation/KetolidesAzithromycin, telithromycinLimited clinical deployment

Classification Within the Macrolide Antibiotic Family

Maridomycin belongs to the 16-membered macrolide subclass, distinguished from 14-membered (erythromycin, clarithromycin) and 15-membered (azithromycin) variants by its larger lactone ring and distinct sugar moieties (Table 2) [2] [8]. This structural class includes pharmacologically similar agents like tylosin (veterinary use) and josamycin (human medicine).

Structural features defining maridomycin include:

  • Macrolactone Core: A 16-atom lactone ring enabling selective interaction with bacterial ribosomes.
  • Sugar Attachments: Dimethylamino sugars (e.g., desosamine) critical for ribosomal binding and antibacterial activity [6] [8].
  • C-9 Modification: The propionyl ester group in 9-propionylmaridomycin enhances membrane permeability and stability, a hallmark of semi-synthetic derivatives in this subclass [7].

Biologically, maridomycin shares the universal macrolide mechanism: reversible binding to the 50S ribosomal subunit near the peptidyl transferase center, inhibiting polypeptide elongation. However, its bulkier structure permits activity against some erythromycin-resistant strains with methylated 23S rRNA (MLSB phenotype) due to altered binding kinetics [6] [7].

Table 2: Structural and Bioactive Comparison of Key 16-Membered Macrolides

AntibioticRing SizeAttached SugarsKey ModificationsSpectrum Against Resistant Strains
Maridomycin16-memberedMycarose, mycinoseNone (parent compound)Limited activity
9-Propionylmaridomycin16-memberedMycarose, mycinoseC-9 propionyl esterActive against inducible MLSB S. aureus
Josamycin16-memberedMycarose, mycaminoseC-3 acetyl groupActive against constitutive MLSB mutants
Kitasamycin16-memberedMycarose, desosamineC-3 acetyl groupSimilar to josamycin

Bioactivity Profile:Maridomycin exhibits bacteriostatic activity against Gram-positive cocci (e.g., Staphylococcus aureus, streptococci) and limited Gram-negative pathogens (Neisseria gonorrhoeae, Vibrio cholerae), as validated in vitro (Table 3) [7]. Crucially, 9-propionylmaridomycin retains potency against S. aureus exhibiting high-level erythromycin resistance but remains inactive against josamycin- or kitasamycin-resistant isolates—indicating shared resistance pathways within 16-membered macrolides [7].

Table 3: In Vitro Antibacterial Spectrum of 9-Propionylmaridomycin

Bacterial GroupExample PathogensActivityCross-Resistance Notes
Gram-positive cocciStaphylococcus aureus (erythromycin-R)MIC ≤1 µg/mLRetains activity; no resistance induction
Streptococcus pneumoniaeModerate activityVariable by strain
Gram-negative cocciNeisseria gonorrhoeaeMIC 2–8 µg/mLNot intrinsically resistant
Enteric Gram-negative rodsEscherichia coliInactive (MIC >128 µg/mL)Innate resistance

R = resistant; MIC = minimum inhibitory concentration

Properties

CAS Number

35775-82-7

Product Name

Maridomycin

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

InChI

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

OFBDKNBXULFDFN-FSNMLSSTSA-N

SMILES

O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C

Solubility

Soluble in DMSO

Synonyms

Maridomycin; Turimycin EP(sub 3); Maridomycin III;

Canonical SMILES

CCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Isomeric SMILES

CCC(=O)[C@@H]1CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.